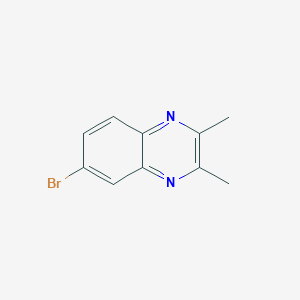
6-Bromo-2,3-dimethylquinoxaline
Overview
Description
6-Bromo-2,3-dimethylquinoxaline is a heterocyclic compound with the molecular formula C10H9BrN2. It belongs to the quinoxaline family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and organic synthesis . The compound is characterized by a quinoxaline core substituted with bromine at the 6th position and methyl groups at the 2nd and 3rd positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2,3-dimethylquinoxaline typically involves the condensation of 2,3-dimethylquinoxaline with bromine. One common method includes the use of tetrakis(triphenylphosphine)palladium(0) as a catalyst, sodium carbonate as a base, and a mixture of ethanol and toluene as solvents. The reaction is carried out under an inert atmosphere with reflux conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2,3-dimethylquinoxaline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with different nucleophiles, such as amines, to form amino derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the quinoxaline ring.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or potassium tert-butoxide in polar aprotic solvents are commonly used for substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Major Products
Amino Derivatives: Substitution of bromine with amines results in the formation of 5-amino and 6-amino derivatives.
Oxidized Products: Oxidation can lead to the formation of quinoxaline N-oxides.
Reduced Products: Reduction can yield partially or fully hydrogenated quinoxalines.
Scientific Research Applications
6-Bromo-2,3-dimethylquinoxaline has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of various pharmacologically active compounds, including anticancer, antibacterial, and antiviral agents.
Materials Science: The compound is used in the development of organic semiconductors and electroluminescent materials.
Organic Synthesis: It acts as an intermediate in the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 6-Bromo-2,3-dimethylquinoxaline involves its interaction with specific molecular targets and pathways. In medicinal applications, it can inhibit enzymes or receptors involved in disease pathways. For example, quinoxaline derivatives have been shown to inhibit protein kinases, which play a crucial role in cell signaling and cancer progression .
Comparison with Similar Compounds
Similar Compounds
2,3-Dimethylquinoxaline: Lacks the bromine substitution, making it less reactive in certain substitution reactions.
6-Chloro-2,3-dimethylquinoxaline: Similar structure but with chlorine instead of bromine, leading to different reactivity and biological activity.
Uniqueness
6-Bromo-2,3-dimethylquinoxaline is unique due to the presence of the bromine atom, which enhances its reactivity in substitution reactions and its potential as a pharmacophore in drug design. The bromine atom also influences the compound’s electronic properties, making it suitable for applications in materials science .
Properties
IUPAC Name |
6-bromo-2,3-dimethylquinoxaline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2/c1-6-7(2)13-10-5-8(11)3-4-9(10)12-6/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTXMEAHJDKXXFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C2C=C(C=CC2=N1)Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00346990 | |
| Record name | 6-Bromo-2,3-dimethylquinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00346990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18470-23-0 | |
| Record name | 6-Bromo-2,3-dimethylquinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00346990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What happens when 6-Bromo-2,3-dimethylquinoxaline reacts with potassium amide in liquid ammonia?
A1: The reaction of this compound with potassium amide in liquid ammonia leads to the formation of both 5-amino-2,3-dimethylquinoxaline and 6-amino-2,3-dimethylquinoxaline. This reaction proceeds through the formation of a 5,6-didehydro-2,3-dimethylquinoxaline intermediate. [, ]
Q2: What is significant about the formation of 5,6-didehydro-2,3-dimethylquinoxaline in this reaction?
A2: The isolation of both the 5-amino and 6-amino products, alongside the identification of the 5,6-didehydro-2,3-dimethylquinoxaline intermediate, provides valuable insight into the mechanism of this reaction. This suggests that the reaction doesn't proceed through a simple nucleophilic aromatic substitution. Instead, it hints at a more complex mechanism potentially involving an elimination-addition pathway. [, ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


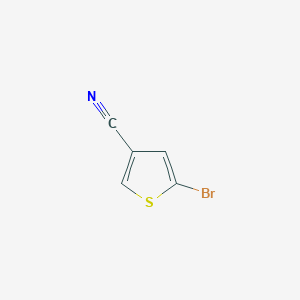
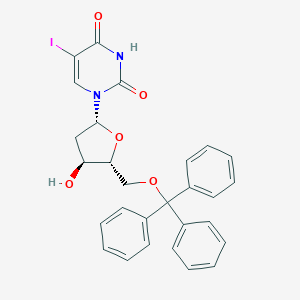
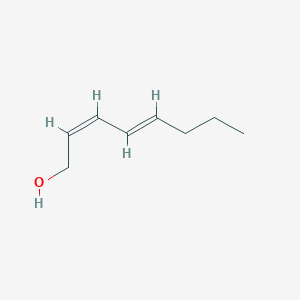
![10-Ethoxy-1,2,9-trimethoxy-7H-dibenzo[de,g]quinolin-7-one](/img/structure/B100469.png)
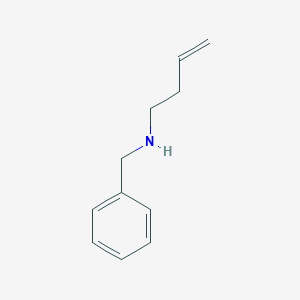
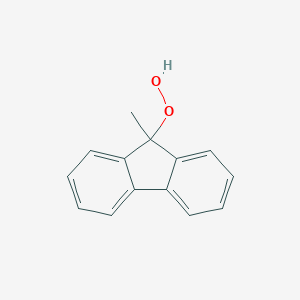


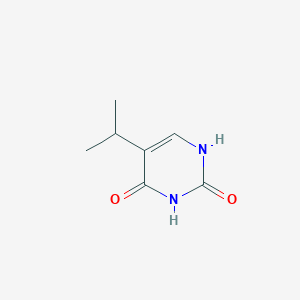
![2,7-Dimethyl-[1,3]thiazolo[4,5-g][1,3]benzothiazole](/img/structure/B100486.png)
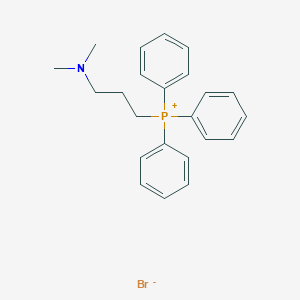
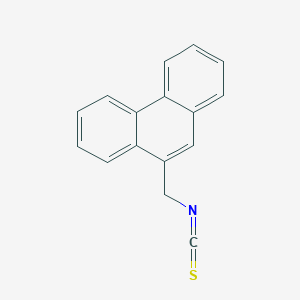
![1-[(3aR,4R,6R,6aR)-2-[4-[2-chloroethyl(methyl)amino]phenyl]-6-(hydroxymethyl)-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]pyrimidine-2,4-dione](/img/structure/B100489.png)

